Bromchlorenone
Overview
Description
Bromchlorenone is a benzoxazole.
Mechanism of Action
Target of Action
The primary target of Bromchlorenone is currently unknown . The compound is a halogenated benzazole derivative with potent antimicrobial activity against pathogenic fungi, molds, and yeasts .
Mode of Action
Given the lack of information about this compound’s specific targets, the exact mode of action of this compound is also unclear . It is known to have antimicrobial properties, suggesting it may interact with targets in fungi, molds, and yeasts to inhibit their growth or survival .
Pharmacokinetics
These properties can significantly impact a compound’s bioavailability, or the extent and rate at which it reaches its site of action. Understanding the pharmacokinetics of this compound would provide valuable insights into its therapeutic potential and safety profile .
Result of Action
The molecular and cellular effects of this compound’s action are largely unknown due to the lack of information about its specific targets and mode of action . Its known antimicrobial activity suggests that it may induce cell death or inhibit growth in fungi, molds, and yeasts .
Action Environment
Environmental factors, such as temperature, pH, and the presence of other compounds, can significantly impact a compound’s activity and stability .
Biochemical Analysis
Biochemical Properties
Bromchlorenone plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects. This compound interacts with enzymes such as cytochrome P450 monooxygenases, which are crucial for the metabolism of xenobiotics in microorganisms . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition of enzyme activity and subsequent microbial growth suppression.
Cellular Effects
This compound affects various types of cells and cellular processes. In microbial cells, it disrupts cell function by inhibiting key enzymes involved in cellular metabolism. This inhibition leads to a decrease in energy production and an accumulation of toxic metabolites, ultimately resulting in cell death. This compound also influences cell signaling pathways by interfering with the normal function of signaling proteins, leading to altered gene expression and impaired cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, particularly those involved in the electron transport chain, leading to enzyme inhibition. This inhibition disrupts the normal metabolic processes within the cell, causing a cascade of effects that ultimately result in cell death. Additionally, this compound has been shown to alter gene expression by affecting transcription factors and other regulatory proteins, further contributing to its antimicrobial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its antimicrobial efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including persistent inhibition of enzyme activity and prolonged disruption of cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial activity without significant toxic effects. At higher doses, it can cause adverse effects such as liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, where a certain dosage level is required to achieve the desired antimicrobial effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a crucial role in the detoxification and elimination of foreign compounds. This compound’s interaction with these enzymes can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the mitochondria can lead to disruption of mitochondrial function and energy production .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is often localized to specific compartments such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and enzyme activity. Targeting signals and post-translational modifications may direct this compound to these compartments, enhancing its antimicrobial efficacy .
Properties
IUPAC Name |
6-bromo-5-chloro-3H-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAWWXSLBDVXHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204356 | |
Record name | Bromchlorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5579-85-1 | |
Record name | Bromchlorenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5579-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromchlorenone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005579851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromchlorenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24970 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bromchlorenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70204356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromchlorenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.516 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMCHLORENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A221572SK5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.